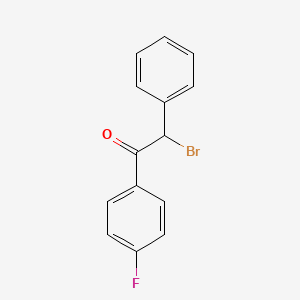

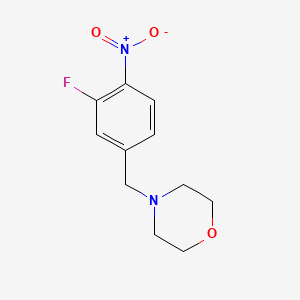

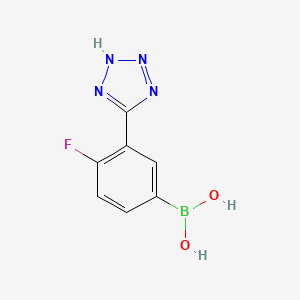

![molecular formula C11H7N3 B1339014 [2,4'-联吡啶]-5-碳腈 CAS No. 834881-86-6](/img/structure/B1339014.png)

[2,4'-联吡啶]-5-碳腈

描述

The compound “[2,4'-Bipyridine]-5-carbonitrile” is a bipyridine derivative, which is a class of compounds known for their coordination properties, particularly in the formation of metal complexes. Bipyridines are often used in various fields such as materials science, catalysis, and pharmaceuticals due to their ability to act as ligands, forming stable complexes with metals. The specific compound , with a carbonitrile group at the 5-position, suggests potential reactivity and interaction with other chemical species, possibly influencing its physical and chemical properties.

Synthesis Analysis

The synthesis of related pyridine carbonitrile compounds has been explored in various studies. For instance, the synthesis of 2-aminopyridine-3,5-dicarbonitrile derivatives has been achieved through the addition-elimination reaction of enamines to methoxymethylene malondinitrile, without the need for isolation of intermediates . This method could potentially be adapted for the synthesis of “[2,4'-Bipyridine]-5-carbonitrile” by selecting appropriate starting materials and reaction conditions that favor the formation of the bipyridine structure.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the solid-state structure of pyridine derivatives, as seen in the analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . This technique could be employed to elucidate the molecular structure of “[2,4'-Bipyridine]-5-carbonitrile,” revealing details such as bond lengths, angles, and the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of pyridine carbonitriles can be inferred from studies on similar compounds. For example, 2-aminopyridine-3,5-dicarbonitrile compounds have shown bioactivity against prion replication, indicating that the pyridine carbonitrile scaffold can participate in biological interactions . The presence of the carbonitrile group in “[2,4'-Bipyridine]-5-carbonitrile” suggests that it may undergo reactions typical of nitriles, such as hydrolysis or addition reactions, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carbonitriles can vary widely depending on their specific substituents and structure. Spectroscopic methods such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy have been used to study the structural features and optical properties of these compounds . For “[2,4'-Bipyridine]-5-carbonitrile,” similar analytical techniques could be used to determine its absorption and emission characteristics, solubility, and reactivity in different solvents, which are essential for understanding its potential applications.

科学研究应用

合成和生物活性

- 源自[2,4'-联吡啶]-5-碳腈的化合物,如4-芳基-2'-((4-羟基苯基)硫)-6-氧代-1,6-二氢-2,4'-联吡啶-5-碳腈,已被合成并发现具有有希望的抗菌和抗真菌活性(Karabasanagouda, Adhikari, & Parameshwarappa, 2009)。

- 同样,5'-乙酰基-6'-甲基-2'-硫代-1',2'-二氢-3,4'-联吡啶-3'-碳腈衍生物已显示出对HSV1和甲型肝炎病毒的抗病毒活性(Attaby, Ali, Elghandour, & Ibrahem, 2006)。

催化和化学应用

- Re(bipy-tBu)(CO)3Cl配合物,包括[2,4'-联吡啶]-5-碳腈的衍生物,已显示出对二氧化碳还原为一氧化碳的催化活性提高,表明它们在碳捕集和转化过程中的潜力(Smieja & Kubiak, 2010)。

- 在另一项研究中,[2,4'-联吡啶]-5-碳腈的衍生物已被用于合成复杂分子,突显了它们在推动合成化学方面的作用(Jukić, Cetina, Halambek, & Ugarković, 2010)。

防腐蚀

- 包括与[2,4'-联吡啶]-5-碳腈相关的吡唑并[3,4-b]吡啶衍生物已被合成并评估为轻钢的缓蚀剂,展示了这些化合物的材料保护潜力(Dandia, Gupta, Singh, & Quraishi, 2013)。

光化学应用

- 已探索[2,4'-联吡啶]-5-碳腈的衍生物在光化学研究中的应用,例如在开发新的光引发系统用于可见光下的缸式光聚合三维打印技术中,展示了它们在先进制造技术中的实用性(Fiedor, Pilch, Szymaszek, Chachaj-Brekiesz, Galek, & Ortyl, 2020)。

钢的缓蚀剂

- 与[2,4'-联吡啶]-5-碳腈相关的香豆素吡啶衍生物已被研究作为钢的缓蚀剂,为其在工业应用中的潜力提供了见解(Ansari, Quraishi, & Singh, 2017)。

增强光敏性能

- 已对使用[2,4'-联吡啶]-5-碳腈的衍生物的钌多吡啶配合物进行研究,以增强光敏性能,在光物理学和光化学领域具有相关性(Ortiz, Vega, Comedi, Tirado, Romero, Fontrodona, Parella, Vieyra, Borsarelli, & Katz, 2013)。

化学合成和分析

- 该化合物已被用于合成和光谱分析各种有机化合物,为有机化学和材料科学的进展做出贡献(Wojtczak & Cody, 1995)。

黄嘌呤氧化还原酶的抑制

- FYX-051,一种[2,4'-联吡啶]-5-碳腈的衍生物,是黄嘌呤氧化还原酶的有效抑制剂,表明其在医学应用中的潜力(Matsumoto, Okamoto, Ashizawa, & Nishino, 2011)。

光还原应用

- 该化合物已参与与二氧化碳和水的光还原相关的研究,在可见光照射下,突显了其在可再生能源和环境应用中的潜力(Lehn & Ziessel, 1982)。

未来方向

属性

IUPAC Name |

6-pyridin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-7-9-1-2-11(14-8-9)10-3-5-13-6-4-10/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHQQFYBLAUBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463306 | |

| Record name | [2,4'-Bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,4'-Bipyridine]-5-carbonitrile | |

CAS RN |

834881-86-6 | |

| Record name | [2,4'-Bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

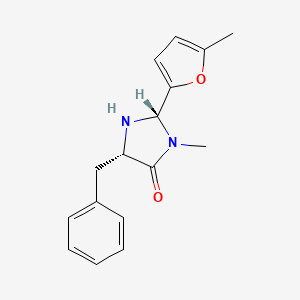

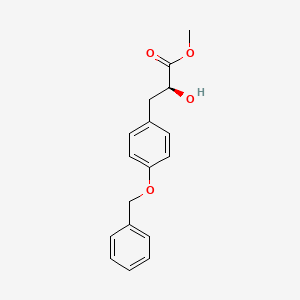

![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1338932.png)

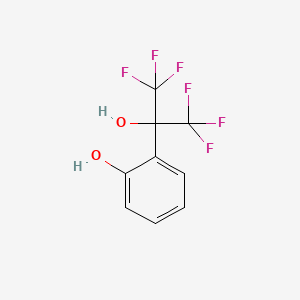

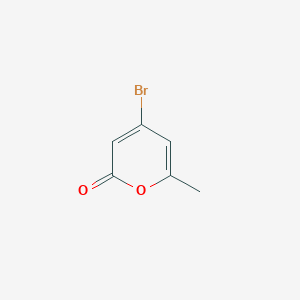

![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)

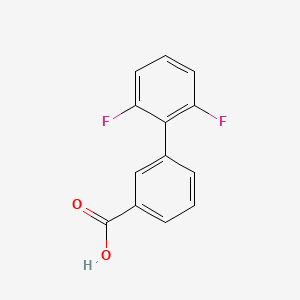

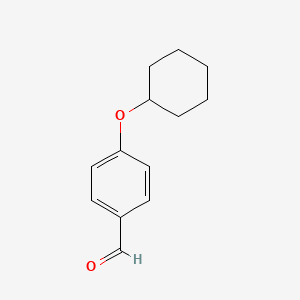

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)